molecular formula C13H13NO3 B12424915 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5

2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5

Cat. No.: B12424915
M. Wt: 236.28 g/mol
InChI Key: DPATUMDQWSJANG-RPIBLTHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5 is a deuterated derivative of a phthalimide compound. Phthalimides are a class of organic compounds characterized by a phthalimide core structure, which is a bicyclic compound consisting of a benzene ring fused to an imide group. The deuterated version, this compound, is often used in scientific research to study the behavior and properties of the non-deuterated analogs due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5 typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phthalic anhydride and a deuterated amine.

    Formation of Phthalimide: Phthalic anhydride reacts with the deuterated amine under reflux conditions in an appropriate solvent such as toluene or xylene to form the phthalimide intermediate.

    Alkylation: The phthalimide intermediate is then subjected to alkylation using a suitable alkylating agent, such as 4-bromopentanone, under basic conditions (e.g., using potassium carbonate) to introduce the 4-oxopentyl group.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.

    Hydrolysis: The imide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohols from ketones.

    Substitution: Formation of substituted phthalimides.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5 has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The non-deuterated analog of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5.

    N-Substituted Phthalimides: Compounds with different substituents on the nitrogen atom of the phthalimide ring.

    Isoindoline Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways. The deuterated version also allows for detailed studies of reaction mechanisms and kinetic isotope effects.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

236.28 g/mol

IUPAC Name

2-(3,3,5,5,5-pentadeuterio-4-oxopentyl)isoindole-1,3-dione

InChI

InChI=1S/C13H13NO3/c1-9(15)5-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7H,4-5,8H2,1H3/i1D3,5D2

InChI Key

DPATUMDQWSJANG-RPIBLTHZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])CCN1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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